molecular formula C7H10Cl2N2 B15293175 (R)-1-(4-Chloropyridin-2-YL)ethanamine hcl CAS No. 1956435-16-7

(R)-1-(4-Chloropyridin-2-YL)ethanamine hcl

Cat. No.: B15293175
CAS No.: 1956435-16-7
M. Wt: 193.07 g/mol
InChI Key: HHUAULBXQLLZHV-NUBCRITNSA-N
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Description

®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 4-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of a reducing agent to facilitate the formation of the ethanamine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride: Similar structure with a bromine atom instead of chlorine.

    ®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride: Contains a fluorine atom in place of chlorine.

    ®-1-(4-Methylpyridin-2-yl)ethanamine hydrochloride: Features a methyl group instead of chlorine.

Uniqueness

®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and properties. This makes it distinct from its analogs and suitable for particular applications where chlorine’s electronic effects are beneficial.

Properties

CAS No.

1956435-16-7

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(1R)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1

InChI Key

HHUAULBXQLLZHV-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)Cl)N.Cl

Canonical SMILES

CC(C1=NC=CC(=C1)Cl)N.Cl

Origin of Product

United States

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